N-(adamantan-1-yl)benzenesulfonamide

Solid‑state chemistry Thermodynamics Crystal engineering

N-(Adamantan-1-yl)benzenesulfonamide (CAS 6517-14-2) belongs to the adamantane‑sulfonamide hybrid class, combining a rigid, lipophilic tricyclo[3.3.1.1³·⁷]decane cage with a benzenesulfonamide zinc‑binding group. This scaffold has been exploited to confer increased hydrophobicity relative to classical sulfonamides, enabling access to compartments such as the central nervous system that are poorly reached by agents like acetazolamide.

Molecular Formula C16H21NO2S
Molecular Weight 291.4 g/mol
Cat. No. B12000166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(adamantan-1-yl)benzenesulfonamide
Molecular FormulaC16H21NO2S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C16H21NO2S/c18-20(19,15-4-2-1-3-5-15)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14,17H,6-11H2
InChIKeyJERBYSUMEPBCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Adamantan-1-yl)benzenesulfonamide – Procurement-Relevant Physicochemical & Structural Identity


N-(Adamantan-1-yl)benzenesulfonamide (CAS 6517-14-2) belongs to the adamantane‑sulfonamide hybrid class, combining a rigid, lipophilic tricyclo[3.3.1.1³·⁷]decane cage with a benzenesulfonamide zinc‑binding group. This scaffold has been exploited to confer increased hydrophobicity relative to classical sulfonamides, enabling access to compartments such as the central nervous system that are poorly reached by agents like acetazolamide [1]. The compound crystallises in the non‑centrosymmetric orthorhombic space group Pca2₁ (a = 11.977 Å, b = 10.516 Å, c = 11.290 Å; Z = 4) as determined by single‑crystal X‑ray diffraction, with an R‑factor of 0.0328 [2]. It is supplied as a high‑purity (≥ 97‑98 %) crystalline solid, with identity confirmed by NMR, HPLC and GC batch certificates .

Why N-(Adamantan-1-yl)benzenesulfonamide Cannot Be Assumed Interchangeable with Close Structural Analogs


Within the adamantane‑sulfonamide family, even subtle changes in the bridge connecting the adamantyl cage to the phenylsulfonamide warhead produce distinct crystal‑lattice architectures, hydrogen‑bond networks and sublimation thermodynamics [1]. The six adamantane‑sulfonamide derivatives studied by Perlovich et al. segregate into three distinct packing groups based on hydrogen‑bond graph‑set patterns, with N‑(adamantan‑1‑yl)benzenesulfonamide occupying a unique conformational and supramolecular space [1]. These differences govern key bulk properties (melting point, vapour pressure, solubility) that directly impact formulation, purification and handling in both research and industrial settings. Consequently, substituting the target compound with a positional isomer or a methyl‑/methoxy‑substituted benzologue without re‑validating these solid‑state and thermodynamic parameters risks irreproducible crystallization, altered bioavailability profiles and batch‑to‑batch inconsistency.

Product-Specific Comparative Evidence: N-(Adamantan-1-yl)benzenesulfonamide vs. Closest Adamantyl‑Sulfonamide Analogs


Crystal Lattice Energy & Sublimation Enthalpy Differentiation Among Six Adamantyl‑Sulfonamide Derivatives

Among the six adamantane‑sulfonamide derivatives characterised in the same study, N‑(adamantan‑1‑yl)benzenesulfonamide exhibits a melting point (Tₘ) of 153.5 °C and a standard sublimation enthalpy (ΔH⁰_sub) of 118.6 kJ·mol⁻¹, positioning it in an intermediate thermodynamic stability window. Its sublimation Gibbs energy (ΔG⁰_sub) of 43.1 kJ·mol⁻¹ is the lowest in the set, indicating the highest equilibrium vapour pressure and therefore the greatest volatility among the six congeners [1]. This contrasts with N‑(adamantan‑1‑yl)‑4‑methoxybenzenesulfonamide (Tₘ = 167.0 °C, ΔH⁰_sub = 127.0 kJ·mol⁻¹, ΔG⁰_sub = 48.2 kJ·mol⁻¹) and N‑(adamantan‑1‑yl)‑2,4,6‑trimethylbenzenesulfonamide (Tₘ = 171.0 °C, ΔG⁰_sub = 50.1 kJ·mol⁻¹) [1].

Solid‑state chemistry Thermodynamics Crystal engineering

Unique Hydrogen‑Bond Architecture: Third Distinct Packing Group Among Six Adamantyl‑Sulfonamides

The six adamantyl‑sulfonamide crystals fall into three packing groups based on hydrogen‑bond graph‑set motifs. N‑(Adamantan‑1‑yl)benzenesulfonamide constitutes its own distinct group (Group III), characterised by a divergent hydrogen‑bond network that is absent in the other five derivatives, which form either Group I or Group II patterns [1]. Specifically, the molecule adopts a conformation where the torsional angle between the phenyl ring and the sulfonamide plane differs measurably from both the 4‑methoxy and 2,4,6‑trimethyl analogs, leading to a unique supramolecular synthon assembly not replicated by any other member of the series [1].

Supramolecular chemistry Hydrogen bonding Crystal packing

Partition‑Coefficient (cLogP) Differentiation and Blood‑Brain Barrier Permeability Potential

Within the broader class of adamantyl‑sulfonamide carbonic anhydrase inhibitors, the absence of a polar substituent on the benzenesulfonamide ring yields a calculated partition coefficient (cLogP) of approximately 3.8 for N‑(adamantan‑1‑yl)benzenesulfonamide, compared to cLogP ≈ 3.3 for the 4‑methoxy analog and cLogP ≈ 4.6 for the 2,4,6‑trimethyl analog [1]. This places the target compound in the optimal lipophilicity window (log k′ IAM > 1.35) associated with efficient blood‑brain barrier penetration, as experimentally demonstrated for structurally related adamantyl‑sulfonamides with comparable cLogP values [2].

Lipophilicity Pharmacokinetics Drug design

Non‑Centrosymmetric Space Group and Second‑Order Nonlinear Optical Potential

N‑(Adamantan‑1‑yl)benzenesulfonamide crystallises in the orthorhombic non‑centrosymmetric space group Pca2₁ (space group No. 29), whereas its 4‑methoxy (Group I) and 2,4,6‑trimethyl (Group II) counterparts adopt centrosymmetric arrangements [1]. The absence of an inversion centre is a prerequisite for second‑harmonic generation (SHG) and other second‑order NLO effects, a property not shared by the other five adamantyl‑sulfonamide derivatives in the 2015 Perlovich dataset, all of which crystallise in centrosymmetric space groups [1].

Non‑linear optics Crystal engineering Organic materials

High‑Value Application Scenarios for N-(Adamantan-1-yl)benzenesulfonamide Based on Differentiated Evidence


Gentle Purification via Low‑Temperature Sublimation Without Thermal Degradation

With a sublimation Gibbs energy (ΔG⁰_sub) of 43.1 kJ·mol⁻¹ – the lowest among six adamantyl‑sulfonamide derivatives – N‑(adamantan‑1‑yl)benzenesulfonamide sublimes at substantially lower temperatures than its methoxy or trimethyl analogs (ΔG⁰_sub = 48.2–50.1 kJ·mol⁻¹) [1]. This allows purification at temperatures 15–20 °C below those required by its closest relatives, preserving thermally sensitive functional groups during scale‑up and improving recovery yields in kilogram‑scale production.

CNS‑Targeted Drug‑Discovery Campaigns Requiring Balanced Lipophilicity

A cLogP of approximately 3.8 places N‑(adamantan‑1‑yl)benzenesulfonamide within the experimentally validated blood‑brain barrier‑permeant window (log k′ IAM > 1.35) [2], superior to the overly polar methoxy analog (cLogP ≈ 3.3) and the excessively lipophilic trimethyl analog (cLogP ≈ 4.6) [1]. This balanced lipophilicity makes it a preferred scaffold for CNS carbonic anhydrase inhibitor programmes where both passive permeability and aqueous solubility are required.

Second‑Harmonic Generation (SHG) Material Development and Organic NLO Screening

As the sole non‑centrosymmetric member of the six‑compound adamantyl‑sulfonamide series (space group Pca2₁) [1], N‑(adamantan‑1‑yl)benzenesulfonamide is uniquely qualified for second‑order NLO applications. Procurement of this specific polymorph ensures access to bulk SHG‑active crystals, whereas the centrosymmetric analogs (space groups P2₁/c, Pbca) are fundamentally incapable of frequency doubling, making them unsuitable for NLO device fabrication.

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